molecular formula C12H12BrN B1495439 (4-Bromo-phenyl)-cyclobutyl-acetonitrile

(4-Bromo-phenyl)-cyclobutyl-acetonitrile

Cat. No.: B1495439
M. Wt: 250.13 g/mol
InChI Key: YFDGWIPSMMFFAK-UHFFFAOYSA-N
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Description

(4-Bromo-phenyl)-cyclobutyl-acetonitrile is a brominated aromatic nitrile compound characterized by a cyclobutyl ring directly attached to an acetonitrile group and a 4-bromophenyl substituent. This structure combines the electronic effects of the bromine atom (electron-withdrawing) with the steric and conformational constraints of the cyclobutyl moiety. For instance, compounds like 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester () share the bromophenyl motif and exhibit monoclinic crystal packing with intermolecular hydrogen bonding, suggesting similar lattice interactions for (4-Bromo-phenyl)-cyclobutyl-acetonitrile .

Properties

Molecular Formula

C12H12BrN

Molecular Weight

250.13 g/mol

IUPAC Name

2-(4-bromophenyl)-2-cyclobutylacetonitrile

InChI

InChI=1S/C12H12BrN/c13-11-6-4-10(5-7-11)12(8-14)9-2-1-3-9/h4-7,9,12H,1-3H2

InChI Key

YFDGWIPSMMFFAK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(C#N)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The following table summarizes key structural and electronic differences between (4-Bromo-phenyl)-cyclobutyl-acetonitrile and related brominated nitriles:

Compound Name Molecular Formula Key Substituents Notable Properties Reference
(4-Bromo-phenyl)-cyclobutyl-acetonitrile C₁₂H₁₂BrN Cyclobutyl, 4-bromophenyl Hypothesized high steric hindrance; potential for strained cyclobutyl conformation
2-(3-Bromo-4-fluorophenyl)acetonitrile C₈H₅BrFN Fluorine at C3, bromine at C4 Higher polarity due to fluorine; reduced steric bulk compared to cyclobutyl
anilino(4-bromophenyl)acetonitrile C₁₄H₁₁BrN₂ Anilino group, 4-bromophenyl Enhanced π-π stacking potential; basicity from anilino nitrogen
2-(4-Bromophenyl)-2-methylpropanenitrile C₁₀H₁₀BrN Methyl branches at acetonitrile carbon Increased steric protection; reduced reactivity at nitrile group

Key Observations :

  • Electronic Effects : Bromine’s electron-withdrawing nature is common across these compounds, but fluorine in 2-(3-Bromo-4-fluorophenyl)acetonitrile enhances polarity and may alter reaction pathways .
Spectroscopic and Crystallographic Data
  • NMR Spectroscopy: 9-(4-Bromo-phenyl)-hexahydro-cyclopentaquinoline () shows aromatic proton signals at δ 7.26–7.59 ppm, typical for bromophenyl environments. The cyclobutyl group in the target compound would likely exhibit complex multiplet signals (δ 2.0–3.0 ppm) due to ring strain .
  • Crystallography: The 1,4-dihydropyridine derivative () crystallizes in a monoclinic system with β = 97.9°, stabilized by N–H···O hydrogen bonds. A similar packing motif is plausible for the target compound if polar groups are present .
Reactivity and Stability
  • HOMO-LUMO Gaps : The 1,4-dihydropyridine analog has a calculated energy gap of 4.33 eV, indicating moderate reactivity. The cyclobutyl group in the target compound may lower this gap further due to ring strain, increasing chemical reactivity .
  • Hydrolytic Stability : Nitriles with bulky substituents (e.g., 2-(4-Bromophenyl)-2-methylpropanenitrile) resist hydrolysis better than linear analogs. The cyclobutyl group may offer intermediate stability .

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